

Commercial Sources and Applications of High-Purity N-Oleoyl Sphinganine

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Compound of Interest						
Compound Name:	N-Oleoyl sphinganine					
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl sphinganine, a member of the ceramide family, is a bioactive sphingolipid that plays a crucial role in various cellular processes. Ceramides are central molecules in sphingolipid metabolism and are involved in signaling pathways that regulate cell growth, differentiation, senescence, and apoptosis.[1] **N-Oleoyl sphinganine**, a long-chain ceramide, is of particular interest to researchers for its potential role in inducing apoptosis in cancer cells and its involvement in other signaling cascades. This document provides a comprehensive overview of the commercial sources of high-purity **N-Oleoyl sphinganine**, its biological functions, and detailed protocols for its application in research settings.

Commercial Sources of High-Purity N-Oleoyl Sphinganine

A critical first step for any research involving **N-Oleoyl sphinganine** is to source a high-purity compound to ensure the reliability and reproducibility of experimental results. Several reputable suppliers offer high-purity **N-Oleoyl sphinganine** for research purposes. The table below summarizes some of the key commercial sources.



Supplier	Product Name	CAS Number	Purity	Molecular Formula	Molecular Weight (g/mol)
Santa Cruz Biotechnolog y	N-Oleoyl-D- erythro- sphingosine	5966-28-9	≥98%	Сз6Н69NОз	563.94
Fisher Scientific (distributing for Sigma Aldrich)	N-OLEOYL- D- SPHINGOSI NE	5966-28-9	Not specified	Not specified	Not specified
Alfa Chemistry	N-Oleoyl-D- sphingosine	5966-28-9	≥96%	Сз6Н69NОз	563.94
Eurisotop	N-OLEOYL- D- SPHINGOSI NE (CERAMIDE d18:1/18:1 (9z)) UNLABELED	5966-28-9	95%	Сз6Н69NОз	563.94

Biological Activity and Signaling Pathways

Ceramides, including **N-Oleoyl sphinganine**, are known to be potent signaling molecules that can influence cell fate. The balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) is often referred to as the "sphingolipid rheostat," which determines whether a cell undergoes apoptosis or proliferates.[2]

Induction of Apoptosis: **N-Oleoyl sphinganine**, like other long-chain ceramides, is generally considered to be pro-apoptotic.[3] It can induce cell death by activating intrinsic and extrinsic apoptotic pathways.[4] One of the key mechanisms of ceramide-induced apoptosis involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases.[5]



Methodological & Application

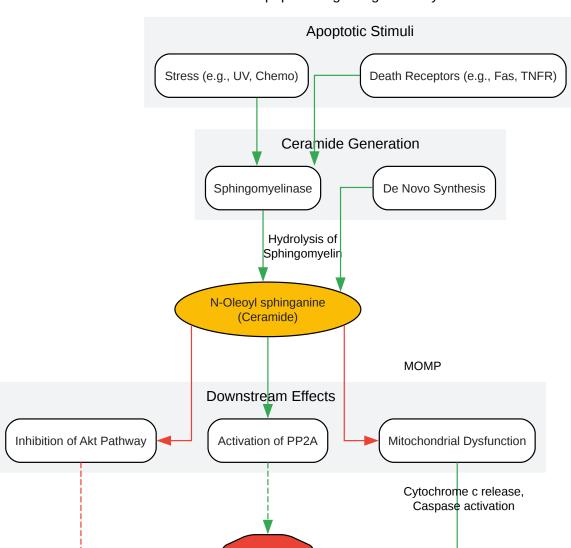
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Inhibition of Pro-Survival Pathways: Ceramides have been shown to inhibit pro-survival signaling pathways, most notably the PI3K/Akt pathway. By inhibiting Akt, a key regulator of cell survival and proliferation, ceramides can shift the cellular balance towards apoptosis.

Activation of Protein Phosphatases: Ceramides can also exert their effects by activating protein phosphatases, such as Protein Phosphatase 2A (PP2A).[6][7] PP2A can dephosphorylate and inactivate pro-survival proteins, further contributing to the apoptotic signal.

The following diagram illustrates the central role of ceramide in inducing apoptosis:





Ceramide-Induced Apoptotic Signaling Pathway

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Apoptosis

Caption: Ceramide-induced apoptotic signaling pathway.

Quantitative Data on Ceramide Effects

While specific quantitative data for **N-Oleoyl sphinganine** is limited in publicly available literature, studies on other long-chain and short-chain ceramides provide valuable insights into



their effective concentrations and observed effects. This data can serve as a starting point for designing experiments with **N-Oleoyl sphinganine**.

Ceramide Type	Cell Line	Concentration Range	Incubation Time	Observed Effect
C2-Ceramide	SH-SY5Y (neuroblastoma)	10 - 50 μΜ	24 hours	Concentration- dependent decrease in cell viability.[8]
C2-Ceramide	iPSC-derived Retinal Ganglion Cells	1.95 - 2.46 μM (EC50)	24 - 48 hours	Significant concentration- and time- dependent decrease in cell numbers.[1]
C6-Ceramide	MCF-7 (breast cancer)	12.5 - 50 μΜ	24 hours	Concentration- dependent decrease in cell viability.[9]
C16-Ceramide	Cardiomyocytes	Not specified	Not specified	Increased apoptosis when overexpressed. [3]
N,N-dimethyl-D- erythro- sphingosine (DMS)	U937 (monocytes)	Concentration- dependent	Not specified	Induced apoptotic cell death.[10]

Experimental Protocols

The following protocols provide a general framework for utilizing **N-Oleoyl sphinganine** in cell culture experiments. It is crucial to optimize these protocols for your specific cell line and experimental conditions.



Protocol 1: Solubilization of N-Oleoyl Sphinganine

N-Oleoyl sphinganine is a lipid and is insoluble in aqueous solutions. Proper solubilization is critical for its effective delivery to cells in culture.

Materials:

- High-purity N-Oleoyl sphinganine
- Ethanol (100%, sterile)
- Dimethyl sulfoxide (DMSO, cell culture grade)
- · Bovine Serum Albumin (BSA), fatty acid-free
- Sterile phosphate-buffered saline (PBS)

Procedure:

- Stock Solution Preparation:
 - Dissolve N-Oleoyl sphinganine in ethanol or DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).
 - Warm the solvent slightly (to 37°C) to aid dissolution.
 - Vortex thoroughly to ensure complete solubilization.
 - Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Working Solution Preparation (BSA Complexation):
 - Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
 - Dilute the N-Oleoyl sphinganine stock solution into the BSA solution to the desired final concentration. The BSA helps to maintain the solubility of the lipid in the aqueous culture medium and facilitates its delivery to the cells.



- Incubate the mixture at 37°C for 15-30 minutes with gentle agitation to allow for complex formation.
- This BSA-complexed working solution can then be added to the cell culture medium.

Protocol 2: Treatment of Cultured Cells with N-Oleoyl Sphinganine

This protocol outlines the general steps for treating adherent or suspension cells with **N-Oleoyl sphinganine** to assess its biological effects.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- N-Oleoyl sphinganine working solution (from Protocol 1)
- Control vehicle (e.g., ethanol/DMSO in BSA/PBS solution without the lipid)
- Sterile culture plates or flasks

Procedure:

- Cell Seeding:
 - Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
 - Allow cells to adhere and recover for 24 hours before treatment.
- Treatment:
 - Remove the existing culture medium.
 - Add fresh complete culture medium containing the desired final concentration of the N-Oleoyl sphinganine-BSA complex.



- Include a vehicle control group treated with the same concentration of the solvent and BSA as the highest concentration of N-Oleoyl sphinganine used.
- It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., ranging from 1 μM to 50 μM).
- Incubation:
 - Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Assessment of Cellular Effects:
 - Following incubation, cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT or trypan blue exclusion assay), apoptosis (e.g., Annexin V/PI staining, caspase activity assays), or changes in protein expression and phosphorylation (e.g., Western blotting for Akt, PP2A).

Protocol 3: Quantitative Analysis of Intracellular N-Oleoyl Sphinganine by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of **N-Oleoyl sphinganine** from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- · Treated and control cells
- Internal standard (e.g., C17-sphingosine or another odd-chain ceramide)
- Methanol, Chloroform, Water (LC-MS grade)
- LC-MS/MS system

Procedure:

Cell Harvesting and Lysis:



- Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cell pellet in a known volume of PBS and determine the cell number.
- Lyse the cells by sonication or freeze-thaw cycles.
- Lipid Extraction (Folch Method):
 - To the cell lysate, add a 2:1 (v/v) mixture of chloroform:methanol.
 - Add the internal standard at a known concentration.
 - Vortex thoroughly and incubate at room temperature for 20-30 minutes.
 - Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
 - Centrifuge to separate the aqueous and organic phases.
 - Carefully collect the lower organic phase containing the lipids.
- Sample Preparation for LC-MS/MS:
 - Dry the extracted lipid sample under a stream of nitrogen.
 - Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
- LC-MS/MS Analysis:
 - Inject the sample into the LC-MS/MS system.
 - Use a suitable chromatography column (e.g., C18) and a gradient elution method to separate the lipids.
 - Set the mass spectrometer to monitor the specific parent and fragment ion transitions for
 N-Oleoyl sphinganine and the internal standard.



 Quantify the amount of N-Oleoyl sphinganine by comparing its peak area to that of the internal standard.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of **N-Oleoyl sphinganine** on cultured cells.



Experimental Workflow for N-Oleoyl Sphinganine Cell-Based Assays Preparation Source High-Purity N-Oleoyl Sphinganine Cell Culture & Treatment Solubilize in Ethanol/DMSO Seed Cells in Culture Plates and complex with BSA Treat Cells with N-Oleoyl Sphinganine (Dose-Response & Time-Course) Incubate for Desired Time Analysis Western Blot Analysis (p-Akt, PP2A, etc.) Cell Viability Assays Apoptosis Assays LC-MS/MS Analysis (Annexin V, Caspase Activity) (Quantify Intracellular Levels) (MTT, Trypan Blue) Data Interpretation Data Analysis & Statistics Draw Conclusions

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Caption: A typical experimental workflow.



Conclusion

High-purity **N-Oleoyl sphinganine** is a valuable tool for researchers studying sphingolipid-mediated signaling pathways. Understanding its commercial sources, biological activities, and appropriate experimental protocols is essential for conducting robust and meaningful research. The information and protocols provided in this document serve as a comprehensive guide for scientists and drug development professionals interested in exploring the therapeutic potential and cellular functions of this important bioactive lipid. As with any experimental system, optimization of the provided protocols for specific cell types and research questions is highly recommended.

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